2-Amino-N-cyclopropyl-3-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-Amino-N-cyclopropyl-3-methylbenzamide is a chemical compound with the molecular formula C11H14N2O . It is a derivative of benzamide, which is an organic compound consisting of a carboxamide functional group attached to a benzene ring .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzamide core with an amino group and a cyclopropyl group attached . The molecular weight of this compound is 190.24166 .Scientific Research Applications
Thermal Stability Research
A study by Cong and Cheng (2021) focuses on the thermal stability of a structurally similar compound, 2-amino-3,5-dichloro-N-methylbenzamide (ADMBA). The research utilized dynamic DSC curves to obtain thermodynamic data, including activation energy and initial decomposition temperature, to predict thermal stability, TMRad, and SADT. This kind of thermal analysis is crucial for understanding the stability properties of chemical compounds under various conditions (Cong & Cheng, 2021).
Characterization and Synthesis
Al Mamari and Al Lawati (2019) synthesized and characterized a compound, N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide, which shares a similar core structure with 2-Amino-N-cyclopropyl-3-methylbenzamide. The significance of this compound is its possession of an N,O-bidentate directing group, potentially suitable for metal-catalyzed C–H bond functionalization reactions (Al Mamari & Al Lawati, 2019).
Potential in Metal-Catalyzed Reactions
Amani and Musavi (2011) conducted DFT calculations to compare six-membered ring carbenes, including compounds with amino and cyclopropyl groups. Their study provides insights into how the presence of these groups affects the singlet–triplet energy separation and other kinetic and thermodynamic properties, which could be crucial for applications in metal-catalyzed reactions (Amani & Musavi, 2011).
Synthesis in Agricultural Chemistry
Pharmaceutical Development
Heo et al. (2015) synthesized a series of molecules consisting of benzophenones and N-cyclopropyl-3-methylbenzamides, indicating the relevance of such compounds in the development of novel pharmaceuticals, particularly as p38 mitogen-activated protein kinase (MAPK) inhibitors (Heo et al., 2015).
Properties
IUPAC Name |
2-amino-N-cyclopropyl-3-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c1-7-3-2-4-9(10(7)12)11(14)13-8-5-6-8/h2-4,8H,5-6,12H2,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLZSKLIPZMHIER-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)NC2CC2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.